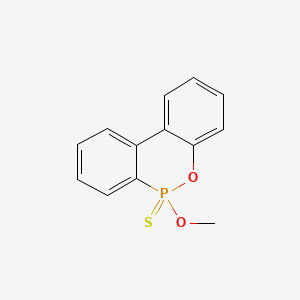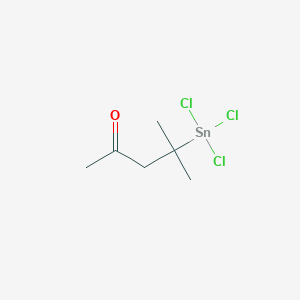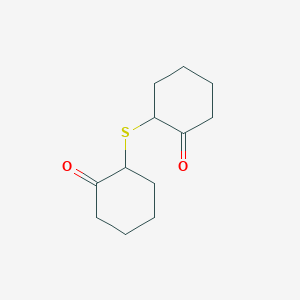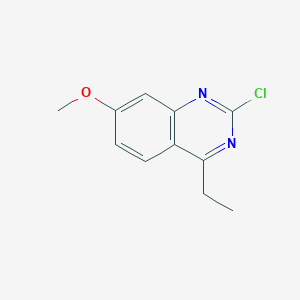![molecular formula C10H20O3S B14612601 (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol CAS No. 60861-07-6](/img/structure/B14612601.png)
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group and a sulfanyl group attached to a dimethoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with a suitable thiol reagent, followed by the introduction of the dimethoxyethyl group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(2,2-Dimethoxyethyl)thio]cyclohexan-1-ol: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is unique due to its combination of a chiral center, a hydroxyl group, and a sulfanyl group attached to a dimethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60861-07-6 |
|---|---|
Molekularformel |
C10H20O3S |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
(1R,2R)-2-(2,2-dimethoxyethylsulfanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h8-11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
JBCSMCYJZZLIHF-RKDXNWHRSA-N |
Isomerische SMILES |
COC(CS[C@@H]1CCCC[C@H]1O)OC |
Kanonische SMILES |
COC(CSC1CCCCC1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)




![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)


![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)

![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
